molecular formula C9H10BrNO5S2 B14910789 5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid

5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid

Cat. No.: B14910789
M. Wt: 356.2 g/mol
InChI Key: VSZXZXHWCRUASB-UHFFFAOYSA-N
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Description

5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H10BrNO5S2 This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom, a morpholinosulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation reactions. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

    Sulfonylation: The brominated thiophene is then reacted with morpholine and a sulfonyl chloride, such as chlorosulfonic acid, to introduce the morpholinosulfonyl group.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophene derivatives with reduced functional groups.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler derivative of thiophene with a carboxylic acid group.

    5-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the morpholinosulfonyl group.

    4-(Morpholinosulfonyl)thiophene-2-carboxylic acid: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both the bromine atom and the morpholinosulfonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrNO5S2

Molecular Weight

356.2 g/mol

IUPAC Name

5-bromo-4-morpholin-4-ylsulfonylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H10BrNO5S2/c10-8-7(5-6(17-8)9(12)13)18(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H,12,13)

InChI Key

VSZXZXHWCRUASB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(SC(=C2)C(=O)O)Br

Origin of Product

United States

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